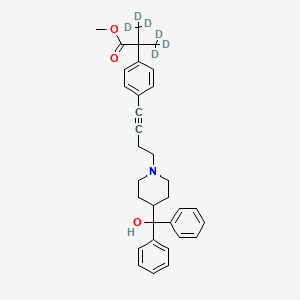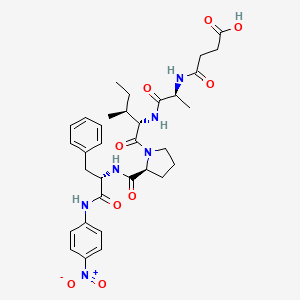![molecular formula C22H10O3 B1148863 1H,3H-Perylo[3,4-cd]pyran-1,3-dione CAS No. 117364-74-6](/img/new.no-structure.jpg)
1H,3H-Perylo[3,4-cd]pyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Perylo[3,4-cd]pyran-1,3-dione is a chemical compound with the molecular formula C22H10O3 and a molecular weight of 322.31 . . This compound is characterized by its unique structure, which includes a perylene core fused with a pyran ring, forming a dione.
Preparation Methods
The synthesis of 1H,3H-Perylo[3,4-cd]pyran-1,3-dione typically involves the cyclization of perylene-3,4-dicarboxylic acid . The reaction conditions often include the use of dehydrating agents such as acetic anhydride or sulfuric acid to facilitate the formation of the anhydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H,3H-Perylo[3,4-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert it into perylene-3,4-dicarboxylic acid.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the perylene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,3H-Perylo[3,4-cd]pyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H,3H-Perylo[3,4-cd]pyran-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
1H,3H-Perylo[3,4-cd]pyran-1,3-dione can be compared with similar compounds such as:
Perylene-3,4,9,10-tetracarboxylic acid: This compound has additional carboxylic acid groups, making it more reactive in certain chemical reactions.
Perylene-3,4-dicarboxylic acid: This is a reduced form of this compound and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
117364-74-6 |
|---|---|
Molecular Formula |
C22H10O3 |
Molecular Weight |
322.313 |
Synonyms |
1H,3H-Perylo[3,4-cd]pyran-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)
